

Application Note: Quantitative Analysis of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2467607

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

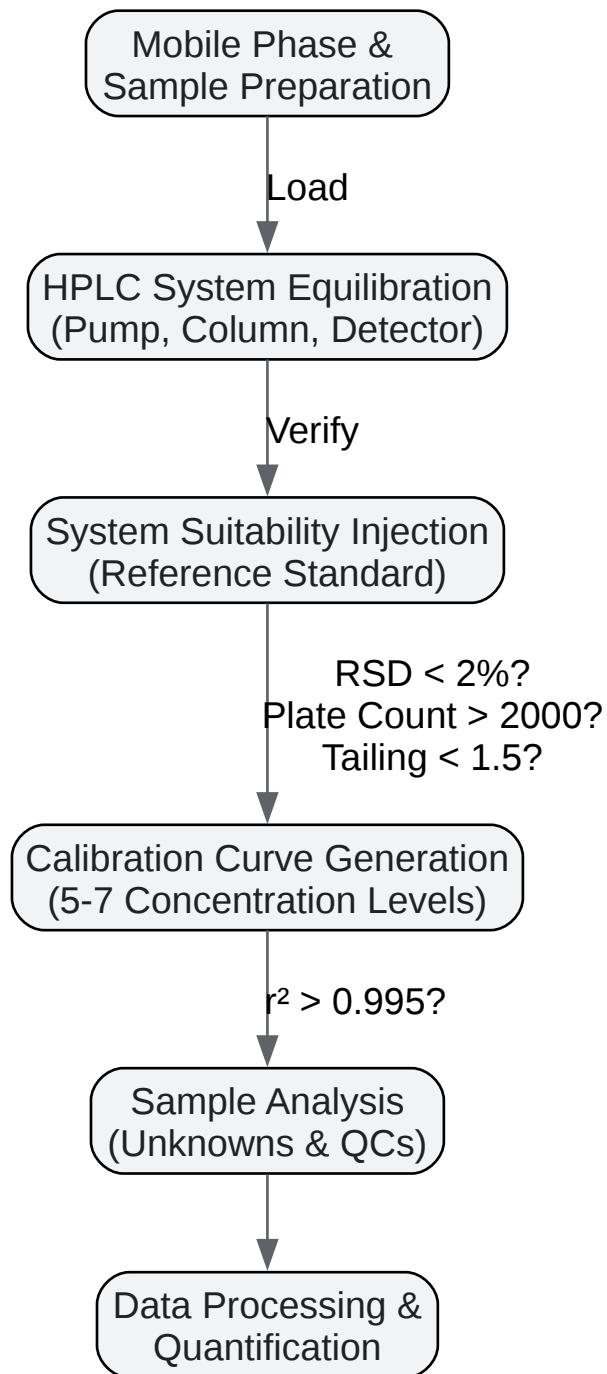
1-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring both a phenyl ring and an imidazole carboxylic acid moiety. Molecules with this scaffold are of significant interest in pharmaceutical development, serving as potential intermediates in the synthesis of active pharmaceutical ingredients (APIs) or as metabolites of drug candidates. Accurate and reliable quantification of this compound is therefore critical for a range of applications, including pharmacokinetic studies, process chemistry optimization, quality control of starting materials, and stability testing.

This guide provides a comprehensive overview of three robust analytical methods for the quantification of **1-phenyl-1H-imidazole-5-carboxylic acid**, designed to meet the varying needs of researchers in terms of sensitivity, selectivity, and throughput. The methodologies are grounded in established analytical principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity.^[1]

Analyte Physicochemical Properties

Understanding the physicochemical properties of the analyte is the foundation of logical method development. These properties dictate the choice of chromatographic conditions, sample preparation techniques, and detection parameters.

Property	Value	Source
Molecular Formula	$C_{10}H_8N_2O_2$	[2]
Molecular Weight	188.18 g/mol	[2]
CAS Number	135417-65-1	[2]
Predicted XlogP	1.5	[3]
Topological Polar Surface Area (TPSA)	55.12 \AA^2	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]


The moderate polarity (XlogP of 1.5 and TPSA of 55.12 \AA^2) suggests that **1-phenyl-1H-imidazole-5-carboxylic acid** is well-suited for reversed-phase liquid chromatography. The presence of the conjugated phenyl and imidazole rings provides a strong chromophore for UV detection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of a Self-Validating System

HPLC-UV is a widely accessible, robust, and reliable technique for the quantification of analytes in relatively clean sample matrices, such as drug substances or formulated products. The method's trustworthiness is established by demonstrating specificity, linearity, accuracy, and precision. The acidic nature of the mobile phase is critical; it ensures the carboxylic acid group is protonated, minimizing peak tailing and yielding a sharp, symmetrical peak suitable for accurate integration.

The workflow for HPLC-UV analysis is a sequential process designed to ensure system suitability before sample analysis, providing a built-in quality check.

[Click to download full resolution via product page](#)

Caption: HPLC-UV analysis workflow from preparation to data processing.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be suitable.[1]
- Mobile Phase:
 - Solvent A: 0.1% (v/v) Formic Acid in Water.
 - Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile.
 - Rationale: Formic acid is a volatile modifier ideal for potential transfer to an LC-MS method and ensures consistent protonation of the analyte for good peak shape.[4][5]
- Gradient: 10% B to 90% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm. A preliminary scan (200-400 nm) should be performed to determine the optimal wavelength of maximum absorbance (λ_{max}).
- Injection Volume: 10 µL.

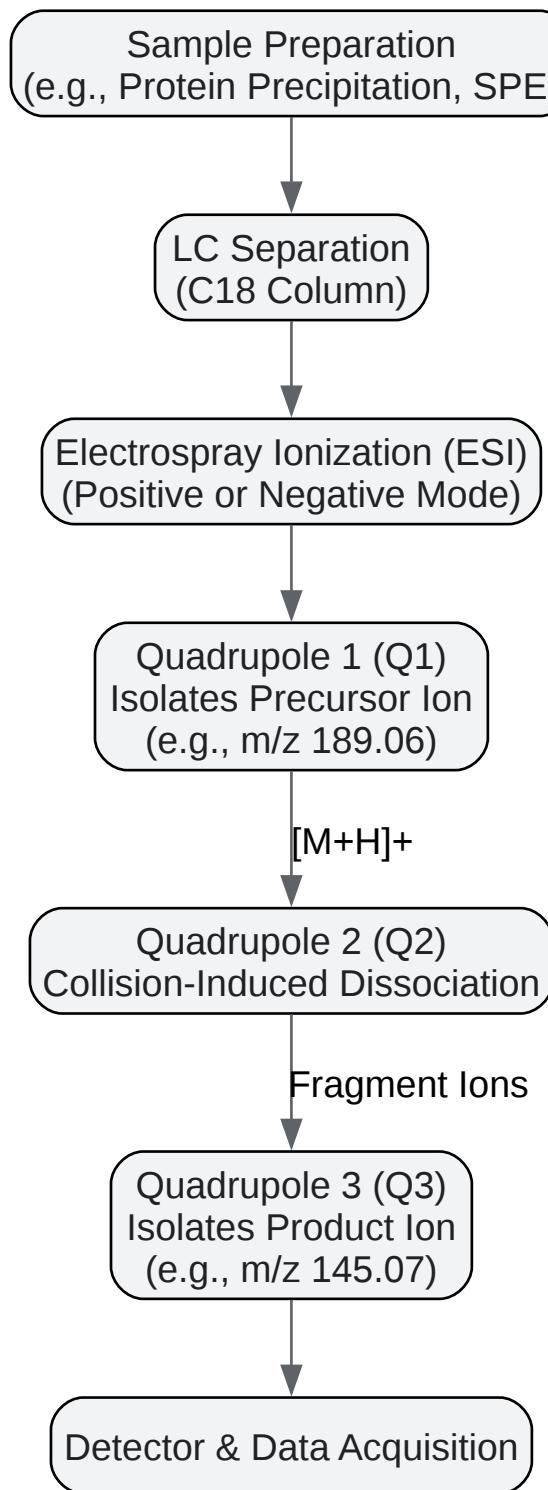
2. Preparation of Standards and Samples:

- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **1-phenyl-1H-imidazole-5-carboxylic acid** reference standard and dissolve in 10 mL of diluent.
- Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to

injection.

3. System Suitability and Validation:

- The method's performance must be verified according to ICH Q2(R2) guidelines.[\[6\]](#)
- Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the analyte's retention time.
- Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r^2) should be >0.999 .
- Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations ($n=6$ for each level). Accuracy should be within 85-115% (for lower concentrations) or 90-110% (for mid-high), and the relative standard deviation (RSD) for precision should be $\leq 2\%$.[\[1\]](#)


Expected Performance Characteristics (HPLC-UV)

Validation Parameter	Typical Acceptance Criteria	Justification
Linearity (r^2)	> 0.999	Ensures a direct proportional relationship between concentration and response.
Limit of Detection (LOD)	~0.1 - 0.5 $\mu\text{g/mL}$	Dependent on instrument sensitivity and analyte's UV molar absorptivity.
Limit of Quantification (LOQ)	~0.5 - 2.0 $\mu\text{g/mL}$	The lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy (% Recovery)	98.0 - 102.0%	Demonstrates the closeness of the measured value to the true value.
Precision (%RSD)	< 2.0%	Indicates the repeatability and reproducibility of the method.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of a Self-Validating System

LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological or environmental matrices due to its unparalleled sensitivity and selectivity. The method's authority comes from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is a unique molecular fingerprint of the analyte. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response, making the protocol inherently more trustworthy.

[Click to download full resolution via product page](#)

Caption: Workflow for targeted LC-MS/MS quantification using MRM.

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

- LC System: UHPLC system for optimal resolution and speed.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
- Mobile Phase: Same as HPLC-UV method (0.1% Formic Acid in Water/Acetonitrile) to facilitate method transfer.
- Flow Rate: 0.4 mL/min.
- Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode.
 - Rationale: The imidazole ring contains basic nitrogens that are readily protonated in an acidic mobile phase, leading to a strong $[M+H]^+$ signal. While negative mode is possible for the carboxylic acid, positive mode often provides better sensitivity for nitrogen-containing heterocycles.
- MS Parameters (Tune dependent):
 - Capillary Voltage: ~3.5 kV
 - Source Temperature: ~150 °C
 - Desolvation Gas Flow & Temp: Instrument specific, e.g., ~800 L/hr at 400 °C.

2. MRM Transition Development:

- Infuse a standard solution (~1 μ g/mL) to determine the precursor and product ions.
- Precursor Ion ($[M+H]^+$): For $C_{10}H_8N_2O_2$, the monoisotopic mass is 188.06. The expected precursor ion is m/z 189.07.
- Product Ions: Perform a product ion scan to identify characteristic fragments. A common fragmentation pathway for such molecules is the loss of carbon dioxide (-44 Da) from the

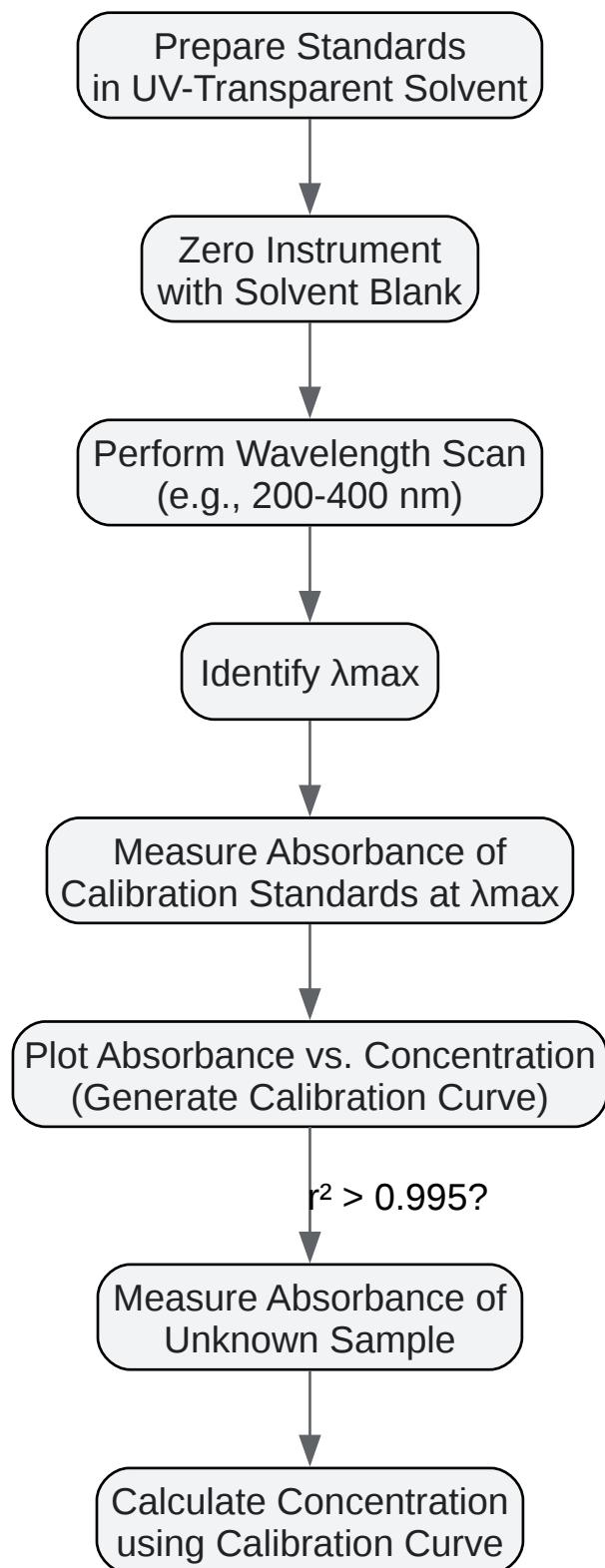
carboxylic acid group, resulting in a product ion of m/z 145.07. Another potential loss is water (-18 Da).

- Proposed MRM Transitions:

- Quantifier: 189.07 -> 145.07
- Qualifier: 189.07 -> [Second most intense fragment]

3. Sample Preparation for Bioanalysis (e.g., Plasma):

- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >10,000 \times g for 5 minutes.
- Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 100 μ L of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).


Expected Performance Characteristics (LC-MS/MS)

Validation Parameter	Typical Acceptance Criteria	Justification
Linearity (r^2)	> 0.995	A wider dynamic range is often used; weighting (e.g., $1/x^2$) may be required.
Limit of Detection (LOD)	~0.01 - 0.1 ng/mL	High sensitivity allows for trace-level detection.
Limit of Quantification (LOQ)	~0.05 - 0.5 ng/mL	Enables accurate measurement in demanding applications like pharmacokinetics. ^[7]
Accuracy (% Recovery)	85.0 - 115.0%	Wider acceptance criteria are common for bioanalysis due to matrix complexity.
Precision (%RSD)	< 15.0%	Reflects the variability inherent in more complex workflows.

Method 3: UV-Vis Spectrophotometry

Principle of a Self-Validating System

For rapid, high-concentration measurements of a pure substance in a non-absorbing solvent, UV-Vis spectrophotometry is an efficient and cost-effective method. Its validity is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration. The self-validating nature of this protocol comes from the initial wavelength scan to confirm the identity and purity of the analyte (based on the λ_{max} and spectral shape) and the subsequent generation of a linear calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Detailed Experimental Protocol: UV-Vis

1. Instrumentation and Materials:

- Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
- Cuvettes: 1 cm path length quartz cuvettes.
- Solvent: Methanol or Ethanol (UV-grade).

2. Procedure:

• Determine λ_{max} :

- Prepare a solution of the analyte in the chosen solvent (e.g., 10 $\mu\text{g/mL}$).
- Use the solvent to zero the instrument (as a blank).
- Scan the sample solution from 400 nm down to 200 nm to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λ_{max}). The conjugated system of **1-phenyl-1H-imidazole-5-carboxylic acid** is expected to have a strong absorbance in the 240-280 nm range.

• Prepare Calibration Curve:

- Prepare a stock solution (e.g., 100 $\mu\text{g/mL}$) in the selected solvent.
- Create a series of at least five standards by serial dilution, covering the expected concentration range of the samples.
- Measure the absorbance of each standard at the predetermined λ_{max} .
- Plot absorbance vs. concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r^2).

• Sample Analysis:

- Dissolve the unknown sample in the solvent to a concentration that falls within the linear range of the calibration curve.

- Measure its absorbance at λ_{max} and use the calibration equation to calculate the concentration.

References

- SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ChemBK. 2-phenyl-1H-imidazole-5-carboxylic acid.
- National Institutes of Health (NIH). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Chromatography Forum. HPLC METHOD FOR IMIDAZOLE.
- PubChemLite. **1-phenyl-1h-imidazole-5-carboxylic acid** (C₁₀H₈N₂O₂).
- ResearchGate. Optimized HPLC chromatograms of eight imidazole antifungal drug...
- IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- NIST. 1H-Imidazole, 1-phenyl-.
- MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
- MDPI. Ecological Prevalence and Non-Enzymatic Formation of Imidazolium Alkaloids on Moon Snail Egg Collars.
- National Institutes of Health (NIH). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics.
- National Institutes of Health (NIH). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 1-phenyl-1h-imidazole-5-carboxylic acid (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of 1-phenyl-1H-imidazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2467607#analytical-methods-for-1-phenyl-1h-imidazole-5-carboxylic-acid-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com